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Compound of Interest

Compound Name: beta-Bromoisovaleric acid

Cat. No.: B1269803

Spectroscopic Profile of B-Bromoisovaleric
Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
bromoisovaleric acid (IUPAC name: 3-bromo-3-methylbutanoic acid). Due to the limited
availability of experimentally-derived spectra in public databases, this guide combines available
data with predicted spectroscopic characteristics based on the compound's structure. This
information is intended to assist researchers in the identification, characterization, and quality
control of B-bromoisovaleric acid in various research and development applications.

Chemical Structure and Properties

o |[UPAC Name: 3-bromo-3-methylbutanoic acid[1]

Synonyms: beta-Bromoisovaleric acid

CAS Number: 5798-88-9[1]

Molecular Formula: CsHoBrOz[1]

Molecular Weight: 181.03 g/mol [1]
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e Melting Point: 73-74 °C

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 3-

bromoisovaleric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data (Predicted)

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
) Carboxylic acid proton
~10-13 Singlet (broad) 1H
(-COOH)
Methylene protons (-
~2.9 Singlet 2H Y P (
CH2-)
Methyl protons (2 x -
~1.8 Singlet 6H yip (
CHs)
13C NMR (Carbon-13 NMR) Data (Predicted)
Chemical Shift (8) (ppm) Carbon Type Assignment

~170-180 Quaternary

Carboxylic acid carbon (-

COOH)[2]

Carbon bearing the bromine
~60-70 Quaternary

atom (-C(Br)(CHs)2)
~50-60 Methylene Methylene carbon (-CHz-)
~30-40 Methyl Methyl carbons (2 x -CHs)

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands
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Wavenumber (cm~?) Bond Vibration Functional Group
2500-3300 (broad) O-H stretch Carboxylic acid[3][4][5]
1700-1725 C=0 stretch Carboxylic acid[4][6]
1210-1320 C-O stretch Carboxylic acid[3]
500-600 C-Br stretch Alkyl bromide

Mass Spectrometry (MS)

GC-MS Data

The following data is available from the NIST Mass Spectrometry Data Center for 3-

bromoisovaleric acid.

m/z (Mass-to-Charge Ratio) Relative Intensity
100 Top Peak

82 2nd Highest

83 3rd Highest

Predicted Fragmentation Pattern

Electron ionization (EI) mass spectrometry of 3-bromoisovaleric acid is expected to show
fragmentation patterns characteristic of carboxylic acids and alkyl bromides. The molecular ion
peak [M]* at m/z 180/182 (due to the isotopes of bromine, 7°Br and 8'Br) may be observed.
Common fragmentation pathways include the loss of the bromine atom, the carboxyl group,

and rearrangements.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.spectroscopyonline.com/view/co-bond-part-iii-carboxylic-acids
https://docbrown.info/page06/spectra2/butanoic-acid-ir.htm
https://chem.libretexts.org/Courses/Nassau_Community_College/Organic_Chemistry_I_and_II/19%3A_Carboxylic_Acids/19.03%3A_Spectroscopy_of_Carboxylic_Acids
https://docbrown.info/page06/spectra2/butanoic-acid-ir.htm
https://askfilo.com/user-question-answers-smart-solutions/the-ir-spectra-of-butyric-acid-and-ethyl-butyrate-show-sharp-3334353235303337
https://www.spectroscopyonline.com/view/co-bond-part-iii-carboxylic-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Obijective: To obtain *H and *3C NMR spectra to confirm the carbon-hydrogen framework of [3-

bromoisovaleric acid.

Materials:

3-Bromoisovaleric acid sample
Deuterated solvent (e.g., Chloroform-d, CDCls, or Dimethyl sulfoxide-ds, DMSO-ds)
NMR tubes

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

Sample Preparation: Dissolve 5-10 mg of 3-bromoisovaleric acid in approximately 0.5-0.7 mL
of a deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert
it into the magnet.

Data Acquisition:
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire a *H NMR spectrum. Typical parameters include a 30-45° pulse angle and a
relaxation delay of 1-2 seconds.

o Acquire a 13C NMR spectrum. This typically requires a larger number of scans than H
NMR due to the lower natural abundance of 13C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference the
chemical shifts to the residual solvent peak or an internal standard (e.qg., tetramethylsilane,
TMS).

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in 3-bromoisovaleric acid.

Materials:

B-Bromoisovaleric acid sample

Potassium bromide (KBr), IR grade

Mortar and pestle

Pellet press

FTIR spectrometer

Procedure:

o Sample Preparation (KBr Pellet Method):

o

Place a small amount (1-2 mg) of B-bromoisovaleric acid and approximately 100-200 mg
of dry KBr powder in a mortar.

o

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

[¢]

Transfer a portion of the powder to a pellet press die.

[¢]

Apply pressure to form a transparent or translucent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the empty sample compartment.
o Acquire the sample spectrum.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-bromoisovaleric

acid.

Materials:

e [3-Bromoisovaleric acid sample

» Volatile solvent (e.g., methanol or dichloromethane)

e Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.
Procedure:

o Sample Preparation: Prepare a dilute solution of 3-bromoisovaleric acid in a suitable volatile
solvent.

e Instrument Setup:

o Set the GC parameters (e.g., injector temperature, column type, temperature program) to
achieve good separation.

o Set the MS parameters. For El, a standard electron energy of 70 eV is typically used.[7]
o Data Acquisition:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet.

o The compound will be separated by the GC column and then introduced into the mass
spectrometer.

o The mass spectrometer will record the mass-to-charge ratio of the ions produced.

» Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
the major fragment ions.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-bromoisovaleric acid.

Spectroscopic Analysis Data Interpretation

Sample Preparation

B-Bromoisovaleric Acid 3 datio

\

IR Spectroscopy

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of B-bromoisovaleric acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic data for beta-Bromoisovaleric acid
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269803#spectroscopic-data-for-beta-
bromoisovaleric-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.pearson.com/channels/organic-chemistry/asset/32deb413/shown-below-is-the-1h-nmr-spectrum-of-the-alkyl-bromide-used-to-make-the-phospho
https://www.pearson.com/channels/organic-chemistry/asset/32deb413/shown-below-is-the-1h-nmr-spectrum-of-the-alkyl-bromide-used-to-make-the-phospho
https://www.benchchem.com/product/b1269803#spectroscopic-data-for-beta-bromoisovaleric-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b1269803#spectroscopic-data-for-beta-bromoisovaleric-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b1269803#spectroscopic-data-for-beta-bromoisovaleric-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b1269803#spectroscopic-data-for-beta-bromoisovaleric-acid-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1269803?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

